
2-(Trifluoromethyl)-1,6-naphthyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1,6-naphthyridin-4-ol is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a naphthyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of naphthyridine derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction is often catalyzed by transition metals like copper or iron under mild conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-1,6-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the naphthyridine ring .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-1,6-naphthyridin-4-ol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can inhibit or modulate the activity of target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)quinoline
- 2-(Trifluoromethyl)benzimidazole
Uniqueness
2-(Trifluoromethyl)-1,6-naphthyridin-4-ol is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to other trifluoromethylated heterocycles. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
Propiedades
Fórmula molecular |
C9H5F3N2O |
|---|---|
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-3-7(15)5-4-13-2-1-6(5)14-8/h1-4H,(H,14,15) |
Clave InChI |
DXDWHDUBRXVJSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1NC(=CC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


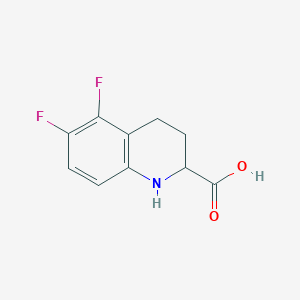
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)
![6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11890637.png)
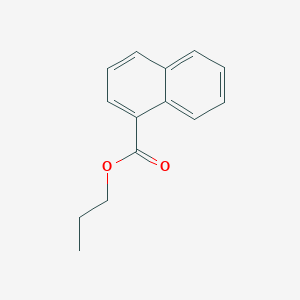
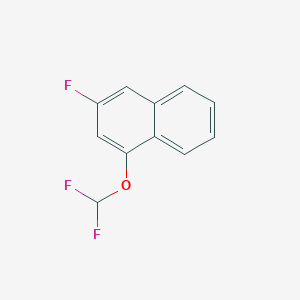


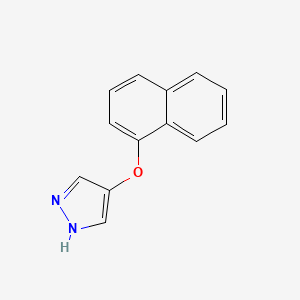
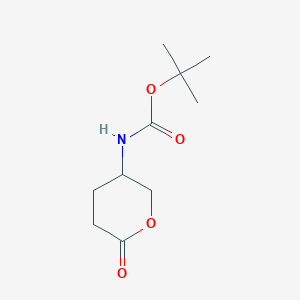


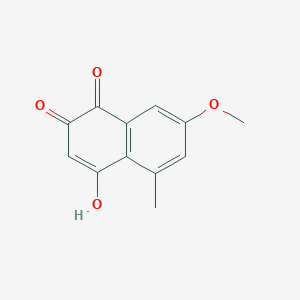
![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)

